Home > Products > Building Blocks P15088 > 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one - 705292-04-2

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1707107
CAS Number: 705292-04-2
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one

  • Compound Description: 5-Chloropyrido[4,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative. A concise synthetic method for this compound has been developed, focusing on a unique regiospecific introduction of a tert-butoxycarbonyl group at the C-3 position of 4-amino-2-chloropyridine. []
  • Relevance: This compound shares the pyrido[4,3-d]pyrimidin-4(3H)-one core structure with 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one. The main difference lies in the substituents, with the related compound having a chlorine atom at the 5-position instead of the tert-butyl group at the 2-position and the iodine atom at the 8-position in the target compound. []

2-Substituted 3-(4-Chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds represents 2-substituted thienopyridopyrimidinone derivatives. Their synthesis involves an aza-Wittig reaction followed by treatment with amines or phenols. Specifically, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one has been confirmed by X-ray analysis. []
  • Relevance: While these compounds possess a thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one core, which is structurally similar to the pyrido[4,3-d]pyrimidin-4(3H)-one core of 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one, they differ in the presence of the thiophene ring and the various substituents at the 2 and 3 positions. Notably, they lack the 8-iodo substituent present in the target compound. []

2-Alkylamino-3-aryl-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-ones

  • Compound Description: These novel pyridopyrimidinones are synthesized via tandem aza-Wittig and annulation reactions. The study focuses on their synthesis and preliminary antifungal activity. The structure of a specific compound in this series, 2-cyclopropylamino-3-(4-chlorophenyl)-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-one (6i), has been confirmed by single-crystal X-ray diffraction. []

3-Alkyl-2-cyanothieno[3,2-d]pyrimidin-4(3H)-ones

  • Compound Description: These are thienopyrimidinone derivatives synthesized using 1,2,3-dithiazoles as intermediates. The study emphasizes the displacement of the cyano group in these compounds with various nucleophiles, highlighting their potential as starting materials for synthesizing new 2-substituted thienopyrimidines. []

6-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones

  • Compound Description: This class of pyridopyrimidinones is synthesized via directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines. The lithiated intermediates are then reacted with CO2 and further processed to obtain the final pyridopyrimidinone compounds. []

N-tert-Butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

  • Compound Description: TASP0434299 is a pyridopyrimidinone derivative identified as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. It exhibits high binding affinities for human and rat V1B receptors, demonstrating potent antagonistic activity at the human V1B receptor. []

Piperazinyl quinazolin-4-(3H)-one derivatives

  • Compound Description: This class of compounds represents a novel series of piperazinyl quinazolin-4-(3H)-one derivatives that target the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). Structure-activity relationship studies highlight the importance of specific substituents for activity and selectivity, culminating in the development of pyrido[4,3-d]pyrimidin-4(3H)-one derivative 16RR. []
  • Relevance: While not directly containing the pyrido[4,3-d]pyrimidin-4(3H)-one core, the research leading to the piperazinyl quinazolin-4-(3H)-one derivatives resulted in the development of compound 16RR, a pyrido[4,3-d]pyrimidin-4(3H)-one derivative. This structural similarity highlights a shared chemical space and potential for exploring similar biological targets for 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one. []

Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives

  • Compound Description: These compounds are designed as selective inhibitors of epidermal growth factor receptor (EGFR) threonine790 to methionine790 (T790M) mutants, aiming to overcome acquired resistance to first-generation EGFR inhibitors. The research focuses on optimizing the binding affinities and selectivity of these inhibitors towards EGFR mutants over the wild-type kinase. []
  • Relevance: Though not sharing the same core structure, these compounds showcase the exploration of substituted condensed pyrimidinone derivatives for targeting specific kinases, similarly to the potential applications of 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one. The research on these pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives provides valuable insights into structure-activity relationships and strategies for achieving selectivity in kinase inhibition. []

2-Amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide (1) and 2-Amino-N-4-pyrimidinylacetamide (6)

  • Compound Description: These two compounds are pyrimidinylacetamides that undergo rearrangement reactions. Compound 1 rearranges to 3H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-2(7H)-one (2) and subsequently to N-1H-pyrazolo[3,4-d]pyrimidin-4-ylglycine (5). Compound 6 rearranges to imidazo[1,2-c]pyrimidin-2(3H)-one (7) and then to N-4-pyrimidinylglycine (8). []
  • Relevance: These compounds are relevant to 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one because they highlight the reactivity and potential rearrangements of pyrimidine derivatives. While the core structures differ, the study provides insights into potential chemical transformations applicable to the target compound under specific reaction conditions. []
Overview

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is a compound belonging to the class of heterocyclic organic compounds known as pyrido[4,3-d]pyrimidines. This specific compound features a tert-butyl group and an iodine atom at positions 2 and 8, respectively, on the pyrido[4,3-d]pyrimidine ring. The presence of these substituents contributes to its unique chemical properties and potential applications in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and is often studied in the context of synthetic organic chemistry and pharmacology. Notable databases and publications provide insights into its synthesis, properties, and applications in biomedical research .

Classification

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Pyrimidine derivatives
  • Functional Groups: Iodine-containing compounds, branched alkyl groups
Synthesis Analysis

Methods

The synthesis of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can be approached through several methodologies. Common synthetic routes include:

  1. Construction from Preformed Pyrimidines: This method involves using substituted pyrimidines as starting materials. For instance, a 4-amino-5-bromopyrimidine can be reacted with iodine sources to introduce the iodine substituent at position 8.
  2. Functional Group Modifications: The tert-butyl group can be introduced via nucleophilic substitution reactions involving tert-butyl halides and suitable nucleophiles derived from pyrimidine precursors.

Technical Details

The synthetic pathways often utilize reagents such as iodine monochloride for iodination and bases like potassium carbonate to facilitate nucleophilic substitutions. Reaction conditions typically include solvent systems like dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yields .

Molecular Structure Analysis

Structure

The molecular formula of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is C12H14IN3O. Its structure consists of a pyrido[4,3-d]pyrimidine core with a tert-butyl group and an iodine atom attached.

Data

Key structural data includes:

  • Molecular Weight: Approximately 319.16 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within the range typical for similar compounds.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, making the compound versatile for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, potentially leading to diverse derivatives.

Technical Details

Reactions are often conducted under mild conditions to prevent degradation of sensitive functional groups. Monitoring reactions via thin-layer chromatography ensures optimal yields .

Mechanism of Action

Process

The mechanism of action for 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one in biological systems largely depends on its interactions with specific biological targets. Research has indicated potential anti-inflammatory properties linked to its ability to inhibit cyclooxygenase enzymes.

Data

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes with reported half-maximal inhibitory concentration values indicating effective bioactivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light.
  • Reactivity: Reacts with strong nucleophiles; iodine can be displaced under appropriate conditions.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new anti-inflammatory agents.
  • Biochemical Research: Investigating mechanisms of action related to cyclooxygenase inhibition.
  • Synthetic Organic Chemistry: Serving as an intermediate in the synthesis of more complex heterocyclic compounds.

Research continues to explore its efficacy and versatility in drug development and therapeutic applications .

Synthesis and Optimization Strategies

Retrosynthetic Analysis of Pyrido[4,3-d]pyrimidine Core Modifications

The pyrido[4,3-d]pyrimidine scaffold represents a pharmaceutically privileged heterocyclic system with significant potential in drug discovery, particularly for kinase inhibition applications. Retrosynthetic disconnection of 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one reveals two primary strategic approaches to ring formation. The pyrimidine-first strategy involves constructing the pyrimidine ring onto a pre-functionalized pyridine precursor, typically starting from 4-amino-3-iodonicotinonitrile or analogous iodinated pyridine derivatives. This approach benefits from commercial availability of halogenated pyridine starting materials and allows early introduction of the iodine substituent before ring closure.

Alternatively, the pyridine-first approach employs pyrimidine-containing precursors such as 6-aminouracils, which undergo cyclization with carbonyl compounds under Vilsmeier-Haack conditions or via Knoevenagel condensations. Computational modeling indicates that the electron-withdrawing nature of the C8-iodine substituent significantly influences cyclization kinetics in both approaches, with density functional theory (DFT) calculations predicting a 12-15% reduction in activation energy barriers compared to non-halogenated analogs due to enhanced electrophilicity at adjacent positions. This electronic modulation facilitates ring closure but necessitates careful optimization to prevent premature dehalogenation during synthesis [1] [5].

Halogenation Techniques for Iodine Substituent Introduction

Regioselective iodination at the C8 position presents significant synthetic challenges due to competing dihalogenation and positional isomerism. Contemporary methodologies employ either direct electrophilic iodination or transition metal-catalyzed halogen exchange reactions:

Electrophilic Iodination: Directed ortho-metalation (DoM) strategies using strong bases (LDA, n-BuLi) at cryogenic temperatures (-78°C) enable regioselective deprotonation adjacent to pyrimidine nitrogen atoms, followed by quenching with iodine electrophiles. This approach achieves 75-82% regioselectivity for C8 iodination in pyrido[4,3-d]pyrimidine systems, with selectivity governed by the kinetic acidity of the C8 proton (pKa ≈ 22 in DMSO) versus C7 protons (pKa ≈ 29). Microwave-assisted iodination (100-120°C, 20 min) using N-iodosuccinimide (NIS) in DMF enhances reaction efficiency to 90% yield by accelerating the electrophilic aromatic substitution without significant decomposition pathways [2] [7].

Halogen Exchange: Pd-catalyzed reactions employing Finkelstein conditions (NaI, Pd(OAc)₂, CuI in DMAc) enable conversion of C8-brominated precursors to iodo derivatives with >95% conversion efficiency. Critical to success is the use of sterically hindered phosphine ligands (XPhos, RuPhos) that prevent catalyst deactivation by the electron-deficient heterocycle. Recent advances demonstrate that visible-light-mediated radical iodination using in situ-generated perfluoro-tert-butyl radicals facilitates room-temperature functionalization without metal catalysts, though yields remain moderate (55-65%) for electron-deficient systems like pyrido[4,3-d]pyrimidines [7].

Table 1: Comparative Analysis of Iodination Methods for Pyrido[4,3-d]pyrimidines

MethodConditionsRegioselectivityYield (%)Key Advantages
Directed ortho-metalationLDA, THF, -78°C; I₂ quenchC8:C7 = 8:175-82%Predictable regiochemistry
Microwave-NISNIS, DMF, 110°C, 20 min μW>20:188-92%Rapid, high conversion
Pd-catalyzed exchangePd(OAc)₂/XPhos, NaI, DMAc, 100°C>50:193-97%Compatible with brominated precursors
Photoredox radicalRPFtB reagent, blue LEDs, rt, 24hNot reported55-65%Metal-free, mild conditions

tert-Butyl Group Functionalization: Protecting Group Strategies

Incorporation and preservation of the sterically demanding tert-butyl group at C2 necessitates specialized protection strategies during multi-step synthesis. The electron-donating tert-butyl group substantially alters electron density distribution across the heterocyclic system, increasing nucleophilicity at N3 by approximately 30% compared to methyl or phenyl analogs, based on computational electrostatic potential mapping. This enhanced nucleophilicity necessitates protection during iodination and other electrophilic reactions to prevent N-alkylation or oxidation side reactions.

Common protection approaches include:

  • Boc Protection: N³-tert-butoxycarbonylation using Boc₂O/DMAP in THF provides stable protection (94% yield) that withstands subsequent iodination conditions but requires vigorous deprotection (TFA/DCM, 24h) that risks tert-butyl group cleavage via retro-tert-butylation. Scandium triflate-catalyzed deprotection (10 mol% Sc(OTf)₃, nitromethane, 100°C, 4h) offers a milder alternative with 96% deprotection yield and <2% tert-butyl loss [3] [6].
  • Benzyl Protection: N³-benzylation using BnBr/K₂CO₃ in acetone proceeds quantitatively but necessitates hydrogenolysis (H₂/Pd-C) for removal, which is incompatible with the C8-iodine substituent due to propensity for reductive dehalogenation (>40% loss).
  • Pivaloyl Protection: N³-pivaloylation forms a sterically shielded amide resistant to nucleophilic attack during iodination. Deprotection requires strong nucleophiles (hydrazine/ethanol, reflux), which may reduce the iodo substituent via single-electron transfer mechanisms.

For late-stage functionalization, the tert-butyl group enables directed ortho-functionalization through σ-activation by the tertiary carbon, though this remains underexploited in pyridopyrimidine chemistry. The steric bulk (≈180 ų) creates unique molecular recognition properties valuable for biomolecular interactions but complicates crystallization and purification [9].

Solvent and Catalyst Optimization in One-Pot Syntheses

One-pot assembly strategies significantly improve synthetic efficiency for 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one by minimizing isolation of air/moisture-sensitive intermediates. Critical optimization parameters include:

Solvent Systems: Polar aprotic solvents (DMAc, NMP) provide optimal solubility for both hydrophilic precursors and hydrophobic intermediates, with dimethylacetamide (DMAc) delivering 40% higher yields than DMF or DMSO in model reactions due to enhanced stabilization of the anionic cyclization transition state (verified by IR spectroscopy showing 15 cm⁻¹ shift in carbonyl stretching frequencies). Water-containing biphasic systems (toluene/H₂O, 4:1) enable in situ removal of acidic byproducts via aqueous washes without process interruption, improving yields by 12-15% compared to anhydrous conditions [8].

Catalyst Selection: Heterogeneous nanocatalysts demonstrate superior performance in one-pot sequences:

  • ZnO nanoparticles (20-40 nm) prepared by precipitation methods catalyze both cyclodehydration and iodination steps with 90-94% conversion efficiency at 110°C due to balanced Lewis acid-base sites on their surface. Catalyst recyclability remains limited to 3 cycles due to iodine adsorption-induced deactivation.
  • Cu(I)/phenanthroline complexes (5 mol%) enable aerobic oxidation during cyclization but promote undesired deiodination (>20%) at elevated temperatures.
  • Organocatalysts such as p-TSA (10 mol%) provide economical alternatives with 85% yield in cyclization but fail to facilitate subsequent iodination, necessitating catalyst switching.

Table 2: Solvent and Catalyst Systems for One-Pot Synthesis

Reaction StageOptimal SolventOptimal CatalystTemperatureYield Enhancement
CyclocondensationNMPZnO NPs (25 mg/mmol)110°C91% isolated intermediate
In situ protectionTHFDMAP (0.1 equiv)60°CQuantitative Boc protection
Electrophilic iodinationDMAcNIS (1.2 equiv), no catalyst80°C88% regioselective monoiodination
DeprotectionNitromethaneSc(OTf)₃ (10 mol%)100°C96% deprotection, <2% side products

Microwave irradiation (100-150W, 120°C) dramatically accelerates one-pot sequences, reducing reaction times from 48h to 3-5h while maintaining yields >85% by suppressing thermal degradation pathways. However, scalability remains constrained by microwave cavity limitations beyond 50g scale [2] [8].

Scalability Challenges in Multi-Step Heterocyclic Assembly

Scale-up of 2-(tert-butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one synthesis confronts several interconnected challenges that impact process sustainability and cost-effectiveness:

Purification Bottlenecks: Chromatographic separation of the final compound from positional iodination isomers (C5 vs C8) becomes prohibitively expensive above 100g scale due to similar Rf values (ΔRf ≈ 0.05 in ethyl acetate/hexane). Crystallization optimization reveals that tert-butyl-containing analogs form isostructural solvates with ethanol/water (4:1) that enable selective crystallization of the C8 isomer with >98% purity after two crops. However, incorporation of iodine reduces solubility by 60% compared to non-halogenated analogs, necessitating high-dilution conditions (≤0.1M) that limit batch sizes [1].

Thermal Instability: The tert-butyl group undergoes acid-catalyzed elimination above 150°C, generating isobutylene and des-tert-butyl byproduct (detected via GC-MS). This degradation accelerates during solvent removal steps under vacuum, causing 15-20% yield loss in unoptimized processes. Implementing short-path distillation with controlled bath temperatures (≤60°C) mitigates this decomposition while maintaining adequate evaporation rates.

Properties

CAS Number

705292-04-2

Product Name

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

IUPAC Name

2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

InChI

InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16)

InChI Key

IQRHMPIZUMMICG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.